Monaspyranoindole
Description
Monaspyranoindole is a pyranoindole alkaloid isolated from the mycelia of the fungus Monascus pilosus BCRC 38072. It belongs to a class of indole derivatives characterized by a fused pyran ring attached to the indole scaffold . This compound was identified alongside two phenylacetic acid derivatives, monaspilosin and monaspiloindole, during a study focused on secondary metabolites with antioxidant properties. This compound’s structure includes a bicyclic framework combining a pyrone ring and an indole moiety, which contributes to its bioactivity, particularly in scavenging free radicals .
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
1,1-dimethyl-4,9-dihydro-3H-pyrano[3,4-b]indole |
InChI |
InChI=1S/C13H15NO/c1-13(2)12-10(7-8-15-13)9-5-3-4-6-11(9)14-12/h3-6,14H,7-8H2,1-2H3 |
InChI Key |
DEFSXUNWUSCNII-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CCO1)C3=CC=CC=C3N2)C |
Synonyms |
monaspyranoindole |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues from Monascus pilosus
Monaspyranoindole shares its fungal origin with two other compounds: monaspilosin (a phenylacetic acid derivative) and monaspiloindole (an indole-phenylacetic acid hybrid). Key structural and functional differences are outlined below:
Key Findings :
- The pyran ring in this compound enhances its radical-scavenging capacity compared to the linear phenylacetic acid derivatives .
- Monaspiloindole’s hybrid structure exhibits reduced bioactivity, suggesting that the indole moiety alone is insufficient for potent antioxidant effects without additional functional groups .
Tosyl-Moiety Indole Derivative (2-(1-ethyl-5-nitro-1H-indole-7-carbonyl)butyl 4-methylbenzenesulfonate)
This synthetic indole derivative, featuring a tosyl group and nitro substituent, was designed for antioxidant applications. Unlike this compound, its activity stems from electron-withdrawing groups (e.g., nitro) that stabilize radical intermediates .
Key Findings :
- Synthetic modifications (e.g., nitro groups) can enhance antioxidant potency but may introduce cytotoxicity .
- This compound’s natural origin may offer safer profiles for dietary or pharmaceutical use .
Millepachine-Derived Indole Hybrids
Indole-containing hybrids derived from millepachine (e.g., compound 14b) exhibit anticancer activity via tubulin inhibition. While structurally distinct from this compound, these hybrids highlight the versatility of indole scaffolds in drug design .
Functional Comparison with Other Antioxidant Indoles
2-Chloroindole
2-Chloroindole, a simple halogenated indole, exhibits moderate antioxidant activity due to chlorine’s electron-withdrawing effects. However, its smaller size and lack of fused rings reduce efficacy compared to this compound .
| Property | This compound | 2-Chloroindole |
|---|---|---|
| Structure | Pyranoindole | Chlorinated indole |
| Antioxidant Mechanism | Radical stabilization via pyran ring | Electron withdrawal by chlorine |
| Bioactivity | High | Moderate |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
